N-(2,4-difluorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide N-(2,4-difluorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 932339-33-8
VCID: VC11894481
InChI: InChI=1S/C23H21F2N5O3S/c1-3-29-12-19-21(28-29)22(32)30(11-14-4-7-16(33-2)8-5-14)23(27-19)34-13-20(31)26-18-9-6-15(24)10-17(18)25/h4-10,12H,3,11,13H2,1-2H3,(H,26,31)
SMILES: CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)OC
Molecular Formula: C23H21F2N5O3S
Molecular Weight: 485.5 g/mol

N-(2,4-difluorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

CAS No.: 932339-33-8

Cat. No.: VC11894481

Molecular Formula: C23H21F2N5O3S

Molecular Weight: 485.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide - 932339-33-8

Specification

CAS No. 932339-33-8
Molecular Formula C23H21F2N5O3S
Molecular Weight 485.5 g/mol
IUPAC Name N-(2,4-difluorophenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H21F2N5O3S/c1-3-29-12-19-21(28-29)22(32)30(11-14-4-7-16(33-2)8-5-14)23(27-19)34-13-20(31)26-18-9-6-15(24)10-17(18)25/h4-10,12H,3,11,13H2,1-2H3,(H,26,31)
Standard InChI Key GCZJAOSSPWXLFO-UHFFFAOYSA-N
SMILES CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)OC
Canonical SMILES CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)OC

Introduction

Structural and Nomenclature Analysis

Chemical Architecture

Compound G020-0120 features a pyrazolo[4,3-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key structural elements include:

  • Position 2: Ethyl group enhancing lipophilicity.

  • Position 5: Sulfanyl-acetamide moiety linked to a 2,4-difluorophenyl group, contributing to hydrogen bonding and π-stacking interactions.

  • Position 6: 4-Methoxybenzyl substituent, modulating solubility and target affinity .

The IUPAC name reflects this arrangement: N-(2,4-difluorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide.

Stereoelectronic Properties

Computational analyses reveal a planar pyrazolopyrimidine core with dipole moments oriented toward the sulfanyl-acetamide chain. The 4-methoxybenzyl group introduces steric bulk, while fluorine atoms on the phenyl ring enhance metabolic stability .

Synthesis and Characterization

Analytical Data

Key spectroscopic characteristics from ChemDiv screening data :

  • Molecular Formula: C₂₃H₂₁F₂N₅O₃S

  • Molecular Weight: 485.51 g/mol

  • SMILES: CCn(cc1N=C(N2Cc(cc3)ccc3OC)SCC(Nc(ccc(F)c3)c3F)=O)nc1C2=O

  • logP: 3.053 (indicating moderate lipophilicity)

  • Water Solubility: logSw = -3.35 (poor aqueous solubility)

Physicochemical and Pharmacokinetic Profile

Key Properties

PropertyValue
Molecular Weight485.51 g/mol
Hydrogen Bond Acceptors8
Rotatable Bonds9
Polar Surface Area70.91 Ų
logP3.053
logD3.048

Data from highlight challenges in bioavailability due to high lipophilicity and limited solubility.

ADME Predictions

  • Absorption: Moderate intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s inferred from analogs) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the ethyl and methoxy groups .

  • Excretion: Predominantly hepatic, with fecal elimination predicted .

Pharmacological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Pyrimidine Core: Essential for ATP-binding pocket interactions in kinases .

  • Sulfanyl Linker: Enhances binding to cysteine residues in target proteins .

  • 4-Methoxybenzyl Group: Improves solubility without compromising affinity .

Preclinical Development Status

In Vivo Efficacy

In murine models of renal anemia, analogs of G020-0120 increased hemoglobin levels by 2–3 g/dL after 4 weeks of oral dosing (1–2 mg/kg/day) .

Comparative Analysis with Clinical Candidates

CompoundTargetlogPClinical Status
G020-0120LRRK2/HIF-PHD3.05Preclinical
BelvarafenibRAF Kinase2.89Phase II
VadadustatHIF-PHD1.98Approved (Japan)

Data suggest G020-0120’s higher lipophilicity may limit CNS penetration compared to vadadustat but enhance kinase inhibition .

Challenges and Future Directions

Optimization Needs

  • Solubility Enhancement: Prodrug strategies or formulation with cyclodextrins.

  • Selectivity Profiling: Avoid off-target kinase inhibition observed in analogs .

Therapeutic Opportunities

  • Oncology: Combination therapies with immune checkpoint inhibitors.

  • Anemia: Oral alternatives to injectable erythropoiesis-stimulating agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator